REACTION_SMILES
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[CH3:20][CH2:21][OH:22].[CH3:3][C:4]1([CH3:10])[C:5](=[O:9])[CH2:6][CH2:7][CH2:8]1.[Cl:11][c:12]1[cH:13][cH:14][c:15]([CH:16]=[O:17])[cH:18][cH:19]1.[Na+:2].[OH-:1]>>[CH3:3][C:4]1([CH3:10])[C:5](=[O:9])[C:6](=[CH:16][c:15]2[cH:14][cH:13][c:12]([Cl:11])[cH:19][cH:18]2)[CH2:7][CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC1(C)CCC(=Cc2ccc(Cl)cc2)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |